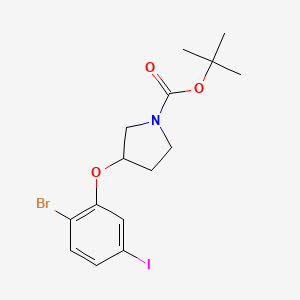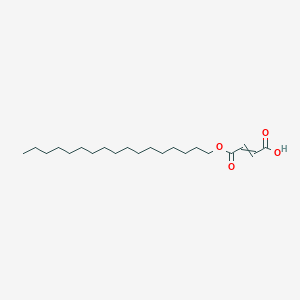
(Z)-3-((heptadecyloxy)carbonyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-((Heptadecyloxy)carbonyl)acrylic acid is an α,β-unsaturated carbonyl compound. These compounds are key building blocks in organic chemistry due to their versatile reactivity and ability to participate in various chemical transformations . This particular compound features a long heptadecyloxy chain, which can influence its physical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-((heptadecyloxy)carbonyl)acrylic acid typically involves the esterification of heptadecanol with acrylic acid, followed by a selective hydrogenation process to achieve the desired (Z)-configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.
Substitution: The heptadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of sodium tungstate as a catalyst.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: (Z)-3-((Heptadecyloxy)carbonyl)acrylic acid is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of long-chain fatty acid derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism of similar molecules .
Medicine: The compound’s potential bioactivity makes it a candidate for drug development. Its derivatives could be explored for their therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings. Its unique properties can enhance the performance of these materials .
Mechanism of Action
The mechanism by which (Z)-3-((heptadecyloxy)carbonyl)acrylic acid exerts its effects involves interactions with cellular membranes and enzymes. The long heptadecyloxy chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and function . Additionally, the α,β-unsaturated carbonyl group can react with nucleophilic sites on proteins, affecting their activity .
Comparison with Similar Compounds
(E)-3-((Heptadecyloxy)carbonyl)acrylic acid: The E-isomer of the compound, which has different physical and chemical properties due to the configuration around the double bond.
(Z)-3-((Octadecyloxy)carbonyl)acrylic acid: A similar compound with an octadecyloxy chain instead of a heptadecyloxy chain, affecting its hydrophobicity and reactivity.
Uniqueness: (Z)-3-((Heptadecyloxy)carbonyl)acrylic acid is unique due to its specific chain length and configuration, which influence its interactions with biological systems and its reactivity in chemical processes .
Properties
Molecular Formula |
C21H38O4 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-heptadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-21(24)18-17-20(22)23/h17-18H,2-16,19H2,1H3,(H,22,23) |
InChI Key |
CUOOOYOREBCEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
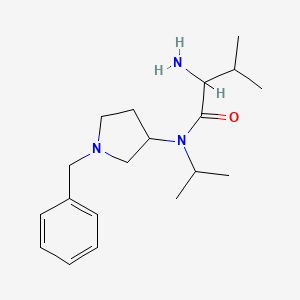
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)
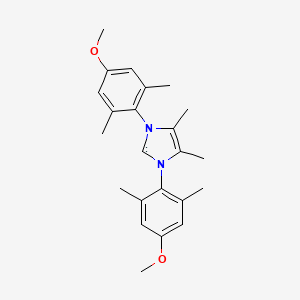
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)
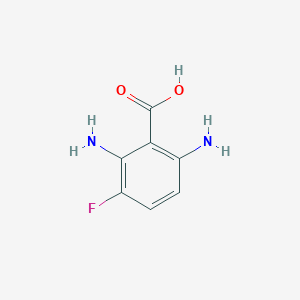
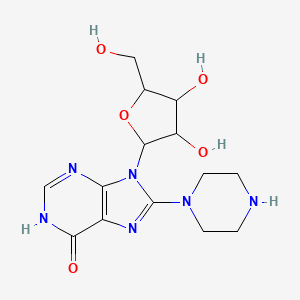
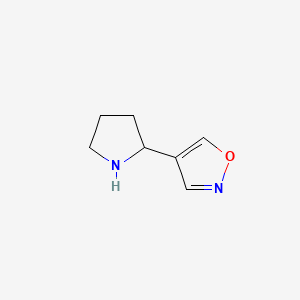
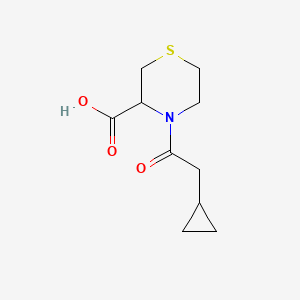
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14782053.png)
